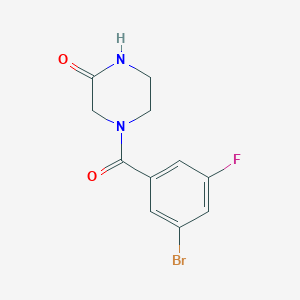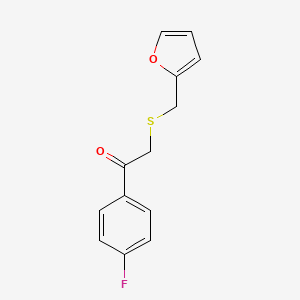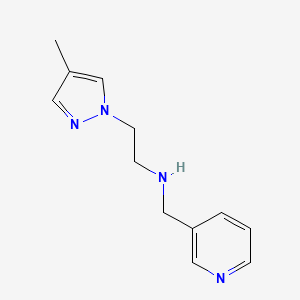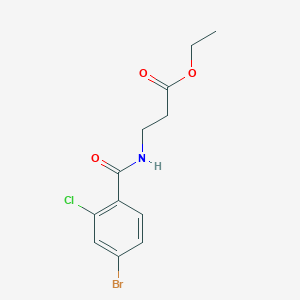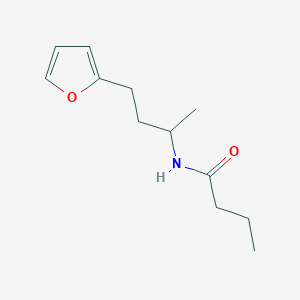
n-(4-(Furan-2-yl)butan-2-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-(Furan-2-yl)butan-2-yl)butyramide: is an organic compound that features a furan ring, a butan-2-yl group, and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-(Furan-2-yl)butan-2-yl)butyramide typically involves the reaction of furan derivatives with butan-2-yl groups under specific conditions. One common method involves the use of furan-2-carboxylic acid hydrazide as a starting material, which undergoes a series of reactions including ring closure and Mannich base formation . The reaction conditions often involve the use of ethanol as a solvent and refluxing for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. This includes the use of large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
n-(4-(Furan-2-yl)butan-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include various furan derivatives, saturated compounds, and substituted furan compounds.
Scientific Research Applications
n-(4-(Furan-2-yl)butan-2-yl)butyramide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of n-(4-(Furan-2-yl)butan-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The furan ring and butyramide moiety can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate specific signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to n-(4-(Furan-2-yl)butan-2-yl)butyramide include:
- 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
- 5-Furan-2-yl-4H [1,2,4] triazole-3-thiol
- 4-(2-Furyl)butan-2-ol .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the furan ring and butyramide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the other compounds.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)butan-2-yl]butanamide |
InChI |
InChI=1S/C12H19NO2/c1-3-5-12(14)13-10(2)7-8-11-6-4-9-15-11/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,13,14) |
InChI Key |
JXBGCDGKJMLMDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C)CCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
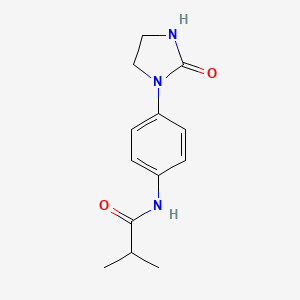
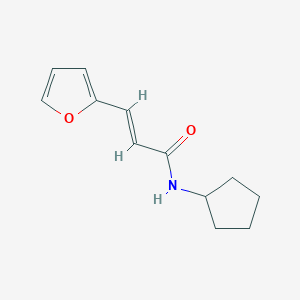
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)
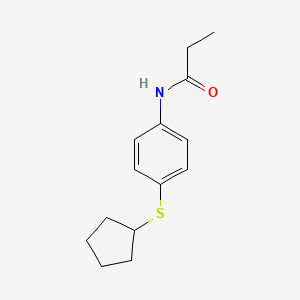
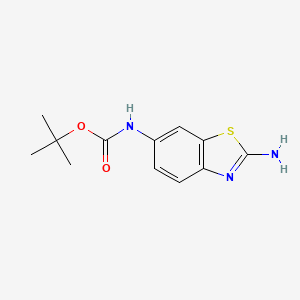
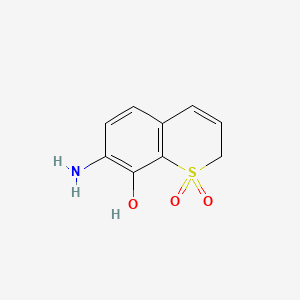

![N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)
